Pyridostatin hydrochloride

Descripción

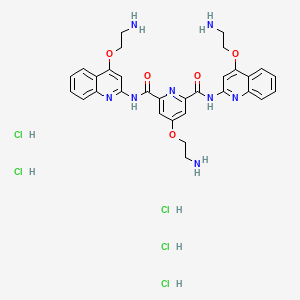

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIZPFGTXSQRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37Cl5N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biophysical Mechanisms of Pyridostatin Hydrochloride Action

G-Quadruplex Binding and Stabilization

Pyridostatin (B1662821) hydrochloride is recognized for its high specificity for G-quadruplexes over canonical duplex DNA. nih.govresearchgate.net This selectivity is a key feature of its mechanism of action, allowing it to target specific genomic and transcriptomic regions.

Affinity and Selectivity for Telomeric G-Quadruplexes

Human telomeres, the protective caps (B75204) at the ends of chromosomes, are composed of repetitive G-rich sequences (TTAGGG)n, which readily form G-quadruplex structures. nih.gov Pyridostatin has been shown to effectively bind to and stabilize these telomeric G-quadruplexes. nih.govoup.com This interaction is of significant interest as it can interfere with the function of telomere-associated proteins, such as POT1, leading to telomere dysfunction. nih.gov The stabilization of telomeric G-quadruplexes by Pyridostatin can disrupt telomere maintenance and replication. oup.com

The binding affinity of Pyridostatin to telomeric G-quadruplexes has been quantified, with a dissociation constant (Kd) reported to be approximately 490 nM. oup.com This demonstrates a strong interaction. Furthermore, studies have shown that Pyridostatin exhibits high selectivity for G-quadruplex DNA over double-stranded DNA, with a preference of over 100-fold. The thermal stabilization of telomeric G-quadruplexes upon Pyridostatin binding is substantial, with a significant increase in the melting temperature (ΔTm). nih.gov

Table 1: Binding Affinity and Thermal Stabilization of Pyridostatin with Telomeric G-Quadruplexes

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | ~490 nM | oup.com |

| Selectivity (G4 vs. dsDNA) | >100-fold | |

| Thermal Stabilization (ΔTm) | >20°C (at 1 µM) | |

| Thermal Stabilization (ΔTm) | up to 35 K (for analogues) | nih.gov |

Interaction with Genomic and Promoter G-Quadruplexes (e.g., SRC, BRCA1, SYT7)

Beyond telomeres, G-quadruplex forming sequences are prevalent in the promoter regions of many genes, including several proto-oncogenes, where they act as regulatory elements. Pyridostatin has been demonstrated to interact with these promoter G-quadruplexes, thereby modulating gene expression.

SRC: The promoter of the proto-oncogene SRC contains G-quadruplex forming sequences. Pyridostatin has been shown to bind to these G4 structures, leading to a reduction in SRC protein levels. nih.govsemanticscholar.org This interaction highlights the potential of Pyridostatin to target and regulate the expression of specific oncogenes.

BRCA1: The BRCA1 gene, crucial for DNA repair, also harbors G-quadruplex forming sequences in its promoter region. Studies have revealed that Pyridostatin can stabilize these G-quadruplexes, leading to the downregulation of BRCA1 transcription. nih.govacs.org This effect is particularly relevant in the context of cancer therapy, as cells deficient in BRCA1/2 have shown increased sensitivity to G4-stabilizing ligands like Pyridostatin. nih.gov

SYT7: More recently, the SYT7 (Synaptotagmin 7) gene, which is overexpressed in various tumors, has been identified as a target of Pyridostatin. The SYT7 promoter contains a G-quadruplex forming sequence, and treatment with Pyridostatin has been shown to reduce the expression of SYT7, consequently inhibiting tumor proliferation. nih.govacs.org This finding further expands the known repertoire of oncogene promoters regulated by Pyridostatin through G4 stabilization. nih.govacs.org

Table 2: Interaction of Pyridostatin with Promoter G-Quadruplexes

| Gene Promoter | Effect of Pyridostatin Binding | Reference |

|---|---|---|

| SRC | Stabilization of G4, reduction of SRC protein levels | nih.govsemanticscholar.org |

| BRCA1 | Stabilization of G4, downregulation of BRCA1 transcription | nih.gov |

| SYT7 | Stabilization of G4, reduction of SYT7 expression | nih.govacs.org |

Binding to RNA G-Quadruplex Structures

In addition to DNA, G-rich sequences in RNA transcripts can also fold into G-quadruplex structures, which are involved in regulating various aspects of RNA metabolism, including translation and stability. Pyridostatin is not limited to DNA G-quadruplexes and has been shown to be a good generic binder of RNA G-quadruplexes as well. msstate.edu This broadens the scope of its potential biological activities, as it can influence gene expression at both the transcriptional and post-transcriptional levels.

Structural Basis of G-Quadruplex Recognition and Stabilization

The high affinity and selectivity of Pyridostatin for G-quadruplexes are rooted in its distinct molecular structure. researchgate.net Pyridostatin features a planar aromatic core, which is crucial for its interaction with the flat G-tetrads that form the core of the G-quadruplex structure. researchgate.net The primary mode of binding is through π-π stacking interactions between the aromatic surface of Pyridostatin and the terminal G-tetrad of the G-quadruplex. researchgate.netoup.com

Furthermore, Pyridostatin possesses flexible side chains with amino groups. semanticscholar.org These side chains contribute to the binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acid. researchgate.netsemanticscholar.org The flexibility of its scaffold allows Pyridostatin to adapt to the polymorphic nature of different G-quadruplex structures, contributing to its ability to bind a wide range of G4s. researchgate.net The combination of a rigid aromatic core for stacking and flexible side chains for electrostatic interactions provides a synergistic mechanism for high-affinity and selective G-quadruplex recognition and stabilization. researchgate.net

Impact on Nucleic Acid Processes

By binding to and stabilizing G-quadruplex structures, Pyridostatin hydrochloride can significantly interfere with fundamental nucleic acid processes, most notably DNA replication.

Disruption of DNA Replication Dynamics

The progression of the DNA replication machinery requires the unwinding of the DNA double helix. The formation of stable G-quadruplex structures can act as a physical impediment to the replication fork. nih.gov Pyridostatin, by stabilizing these structures, exacerbates this effect, leading to replication fork stalling. nih.gov

This disruption of DNA replication can trigger a DNA damage response, characterized by the activation of checkpoint kinases and the phosphorylation of histone H2AX (γH2AX). nih.gov In cells with compromised DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the replication stress induced by Pyridostatin can be particularly cytotoxic, a concept known as synthetic lethality. nih.gov The stalling of replication forks can ultimately lead to the formation of DNA double-strand breaks, further contributing to genomic instability and cell cycle arrest. nih.gov Studies have shown that the DNA damage induced by Pyridostatin is dependent on both transcription and replication, indicating that the formation and stabilization of G-quadruplexes during these processes are key to its mechanism of action. oup.com

Modulation of Transcription Processes

This compound modulates transcription through its ability to stabilize G-quadruplex structures located within gene promoter regions and gene bodies. medkoo.comnih.govnih.gov The stabilization of these G4 structures can act as a physical barrier, stalling the progression of RNA polymerase during transcription. aging-us.comnih.gov This interference with the transcriptional machinery leads to the downregulation of specific genes. nih.govnih.gov

Research has demonstrated that pyridostatin treatment can significantly alter gene expression profiles in human cells. nih.govnih.gov For instance, studies have shown that genes containing clusters of G-quadruplex forming sequences are particularly susceptible to downregulation by pyridostatin. nih.govnih.gov A notable example is the downregulation of the Brca1 gene, which is critical for DNA double-strand break repair. nih.govnih.gov The promoter region of the Brca1 gene contains putative G-quadruplex-forming sequences, and the stabilization of these structures by pyridostatin is thought to inhibit the gene's transcription. nih.gov Similarly, pyridostatin has been shown to downregulate the expression of the proto-oncogene SRC. nih.govnih.gov

The transcriptional repression induced by pyridostatin is often correlated with the induction of DNA damage at these specific gene loci. nih.gov This suggests a complex interplay where the stabilized G4 structure not only physically impedes transcription but may also create a site of genomic instability.

Influence on DNA Polymerase Activity

The stabilization of G-quadruplex structures by this compound significantly impacts the activity of DNA polymerases. During DNA replication, the replisome must unwind the DNA double helix to allow for the synthesis of new strands. The presence of a stabilized G-quadruplex acts as a roadblock for the advancing replication fork, leading to polymerase stalling. aging-us.comnih.gov

Studies have shown that pyridostatin-induced G4 stabilization can inhibit both replicative DNA polymerase epsilon and delta holoenzymes. researchgate.net While no single G4 structure acts as an absolute block, the inhibitory effect varies depending on the specific G4 topology. researchgate.net This polymerase stalling can lead to replication-dependent DNA damage, including the formation of double-strand breaks (DSBs). nih.govnih.govembopress.org The stalled replication forks are fragile and can collapse, triggering a DNA damage response. embopress.org

The impact of pyridostatin on DNA polymerase activity is a key component of its mechanism of action. The resulting replication stress and DNA damage contribute to cell cycle arrest, primarily in the G2 phase, and can ultimately lead to growth arrest in cancer cells. medkoo.commedchemexpress.comnih.gov

Interference with Helicase Functionality at G-Quadruplex Sites

Cellular helicases play a crucial role in resolving G-quadruplex structures to allow for unimpeded DNA replication and transcription. nih.govembopress.org By stabilizing G4 structures, this compound effectively interferes with the function of these helicases. nih.govembopress.org Helicases such as those from the RecQ family (e.g., WRN and BLM) and other helicases like FANCJ and DDX11 are known to unwind G4s. mdpi.comaging-us.com

When a G-quadruplex is stabilized by pyridostatin, it becomes a more challenging substrate for helicases to unwind. nih.gov This can lead to persistent G4 structures that obstruct the progression of both DNA and RNA polymerases. embopress.orgnih.gov The inability of helicases to resolve these stabilized structures contributes to replication fork stalling and transcriptional blockage. embopress.orgmdpi.com

Research on the bacterial FeS helicase DinG, a model for eukaryotic helicases, has shown that its unwinding activity on G4 structures is significantly decreased and in some cases abolished in the presence of pyridostatin. nih.gov This interference is not simply due to a change in binding affinity but rather a more complex inhibition of the helicase's catalytic activity on the stabilized G4 substrate. nih.gov This highlights how pyridostatin's interaction with G4s can disrupt the delicate balance of helicase-mediated genome maintenance.

Protein Interactions and Pathways

This compound's biological activity is not limited to its direct interaction with DNA and RNA G-quadruplexes. The stabilization of these structures initiates a cascade of cellular events involving various proteins and signaling pathways.

Targeting of Proto-oncogene SRC and its Expression Levels

A significant target of this compound is the proto-oncogene SRC. medchemexpress.comtargetmol.comaxonmedchem.com The SRC gene contains clusters of sequences with a high propensity to form G-quadruplexes within its gene body. nih.govnih.gov By stabilizing these G4 structures, pyridostatin leads to the downregulation of SRC expression at both the mRNA and protein levels. medchemexpress.comtargetmol.comnih.gov

Chromatin immunoprecipitation sequencing (ChIP-Seq) analysis has revealed that pyridostatin induces DNA damage at genomic loci containing these G4 clusters, including the SRC gene. nih.govnih.gov This drug-induced damage is associated with a significant reduction in SRC RNA levels. nih.gov The downregulation of the SRC protein has functional consequences, as evidenced by the reduction of SRC-dependent cellular motility in human breast cancer cells. medchemexpress.comtargetmol.comnih.gov

Table 1: Effect of Pyridostatin on SRC Expression

| Cell Line | Treatment | Effect on SRC mRNA | Effect on SRC Protein | Reference |

|---|---|---|---|---|

| Human Breast Cancer Cells | Pyridostatin | Reduced by over 95% | Reduced | nih.gov |

Interference with Telomere-Associated Proteins (e.g., POT1)

This compound has been shown to induce telomere dysfunction by interfering with the binding of telomere-associated proteins, particularly Protection of Telomeres 1 (POT1). nih.govrsc.org POT1 is a component of the shelterin complex, which protects telomere ends. nih.govrsc.org It specifically binds to the single-stranded G-rich overhang of telomeres.

The G-rich telomeric DNA has a high propensity to fold into G-quadruplex structures. Pyridostatin stabilizes these telomeric G-quadruplexes, which can then compete with POT1 for binding to the telomeric DNA. nih.govnih.govrsc.org This displacement or "uncapping" of POT1 from the telomeres exposes the chromosome ends, which are then recognized by the DNA damage response machinery. nih.govselleckchem.com This leads to the activation of DNA damage signaling pathways and can result in telomere dysfunction, cellular senescence, and growth arrest in cancer cells. axonmedchem.comnih.govrsc.org

Activation of DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs)

The DNA damage induced by this compound, particularly double-strand breaks (DSBs) resulting from replication and transcription stress, triggers the activation of DNA damage response (DDR) pathways. nih.govpnas.org A key protein activated in this response is the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). nih.govbio-techne.comrndsystems.com

DNA-PKcs is a crucial component of the canonical non-homologous end joining (C-NHEJ) pathway, a major mechanism for repairing DSBs. embopress.org Following pyridostatin treatment, cells exhibit increased phosphorylation of DNA-PKcs, indicating its activation. nih.govresearchgate.net This suggests that DNA-PKcs is involved in the ongoing repair of DSBs generated by pyridostatin. nih.govresearchgate.net

Further evidence for the role of DNA-PKcs comes from studies where its inhibition sensitizes cells to pyridostatin. nih.govembopress.org Inhibition of DNA-PKcs in pyridostatin-treated cells leads to an enhancement of DNA damage markers, such as γH2AX, and increased cell sensitivity. nih.govresearchgate.net This indicates that the C-NHEJ pathway, mediated by DNA-PKcs, plays a critical role in repairing the DNA lesions inflicted by pyridostatin. embopress.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridostatin |

| TMPyP4 |

| NU-7441 |

| Paclitaxel |

| RR110 |

| PhenDC3 |

| BRACO-19 |

| Netropsin |

| Caffeine |

| Aphidicolin |

| DRB |

| Camptothecin (CPT) |

| Resveratrol (RSV) |

| 20A |

| RHPS4 |

| CX-5461 |

Triggering of cGAS/STING-Dependent Innate Immune Responses

This compound's primary mechanism involves the stabilization of non-canonical DNA secondary structures known as G-quadruplexes (G4s). aging-us.commedchemexpress.com This stabilization obstructs normal DNA replication and transcription, leading to DNA damage and genomic instability. medchemexpress.combiorxiv.orgnih.gov A significant consequence of this DNA damage accumulation is the activation of an innate immune response through the cGAS/STING pathway. nih.govnih.govinvivochem.cn

The process is initiated when the DNA damage inflicted by Pyridostatin leads to the formation of micronuclei, which are small, extranuclear bodies containing fragments of chromosomes. oup.com These cytoplasmic DNA fragments are then recognized by the DNA sensor, cyclic GMP–AMP synthase (cGAS). oup.com Upon binding to DNA, cGAS synthesizes the second messenger molecule, cyclic GMP–AMP (cGAMP). oup.com

cGAMP, in turn, binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. oup.com This activation triggers a signaling cascade, culminating in the phosphorylation of transcription factors like IRF3 (Interferon Regulatory Factor 3). nih.govoup.com The activated transcription factors then move to the nucleus to stimulate the expression of type I interferons and other interferon-stimulated genes (ISGs), effectively launching an anti-tumoral innate immune response. oup.com

This mechanism is particularly pronounced in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govembopress.org In these cells, the DNA damage caused by Pyridostatin is not efficiently repaired, leading to a more robust accumulation of cytoplasmic DNA and, consequently, stronger activation of the cGAS/STING pathway. nih.gov Research has shown that in BRCA2-deficient cells, Pyridostatin treatment increases the phosphorylation of key proteins in the pathway, such as IRF3 and STAT1, confirming the compound's ability to trigger these immune responses. nih.gov Studies have demonstrated that even at non-cytotoxic concentrations, Pyridostatin can induce the formation of micronuclei and activate the cGAS/STING pathway in cancer cells. oup.com

Table 1: Research Findings on this compound and cGAS/STING Pathway Activation

| Finding | Cell/Tumor Type | Significance | Reference(s) |

|---|---|---|---|

| Triggers cGAS/STING-dependent innate immune responses | BRCA1/2-deficient cells and tumors | A key mechanism for anti-tumor efficacy in homologous recombination-deficient cancers. | nih.gov, nih.gov, embopress.org |

| Induces micronuclei formation | Human and murine cancer cells (e.g., MCF-7, U2OS) | Micronuclei act as a source of cytoplasmic DNA, initiating the cGAS sensing process. | oup.com |

| Increases levels of cGAMP | MCF-7 cancer cells | Confirms the activation of cGAS by Pyridostatin-induced DNA damage. | oup.com |

Interaction with Specific Protein Targets (e.g., SUB1)

Beyond its direct interaction with G-quadruplex DNA, this compound's activity is also mediated by its influence on specific G4-binding proteins. One such critical target is the protein SUB1 homolog (Saccharomyces cerevisiae), also known as Positive Cofactor 4 (PC4) in humans. nih.govmdpi.com SUB1/PC4 is a protein that binds to G-quadruplexes and functions as a DNA lesion sensor involved in suppressing genome instability. nih.govmdpi.com

Proteomic studies in HeLa cancer cells have provided direct evidence of this interaction. Research using mass spectrometry revealed that treatment with Pyridostatin resulted in a significant, 4.76-fold downregulation of the SUB1 protein. nih.govchemrxiv.org The genes for many of the proteins affected by Pyridostatin, including SUB1, contain potential G4-forming sequences, suggesting that the compound's regulatory effect is linked to its primary G4-stabilizing function. nih.gov

The downregulation of SUB1/PC4 has important functional consequences. By reducing the levels of this DNA lesion sensor, Pyridostatin can modulate the cellular response to other DNA-damaging agents. For instance, studies have shown that the downregulation of PC4 by Pyridostatin dramatically enhanced the cytotoxicity of a trans-platinum complex, an anti-cancer agent. nih.govchemrxiv.org This synergistic effect is attributed to the impairment of the PC4-mediated repair of DNA lesions caused by the platinum drug. nih.gov These findings indicate that Pyridostatin's mechanism involves not only the direct stabilization of G4 structures but also the modulation of the cellular proteome, including key DNA repair and damage-sensing proteins like SUB1/PC4. researchgate.net

Table 2: Research Findings on this compound's Interaction with SUB1/PC4

| Finding | Experimental System | Significance | Reference(s) |

|---|---|---|---|

| Significantly downregulates SUB1 protein | HeLa cancer cells (Proteomics study) | Identified SUB1/PC4 as a specific protein target of Pyridostatin. | nih.gov, chemrxiv.org |

| SUB1 gene contains potential G4 sequences | Bioinformatic analysis | Suggests Pyridostatin affects SUB1 expression through its G4-stabilizing activity. | nih.gov |

| Downregulation of PC4 enhances cytotoxicity of a trans-platinum complex | HeLa cancer cells | Demonstrates a functional consequence of the Pyridostatin-SUB1 interaction, suggesting potential for combination therapies. | nih.gov, chemrxiv.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| BRCA1 |

| BRCA2 |

| cGAMP (cyclic GMP–AMP) |

| IRF3 (Interferon Regulatory Factor 3) |

| STAT1 |

| SUB1 (PC4) |

Cellular and Genetic Effects of Pyridostatin Hydrochloride in Research Models

Induction of DNA Damage and DNA Damage Response Pathways

Pyridostatin (B1662821) hydrochloride's primary mechanism of action involves the stabilization of G4 structures, which act as obstacles to the cellular machinery responsible for DNA replication and transcription. aging-us.comsigmaaldrich.com This interference leads to significant DNA damage and the activation of complex signaling networks designed to address genomic insults.

A principal consequence of pyridostatin hydrochloride treatment is the formation of DNA double-strand breaks (DSBs). adooq.com This has been observed across multiple research models, including cultured primary neurons and various cancer cell lines. aging-us.comnih.gov The stabilization of G-quadruplexes by this compound can impede the progression of DNA polymerases, leading to the collapse of replication forks and the generation of these highly cytotoxic lesions. aging-us.comnih.gov The presence of DSBs is a critical signal that initiates a broader DNA damage response within the cell.

This compound is a potent inducer of replication stress. embopress.org By stabilizing G4 structures, it creates physical barriers that obstruct the progression of the replication machinery. embopress.orgnih.gov This leads to the slowing and stalling of replication forks. nih.govnih.gov Research has shown that in BRCA2-deficient cells, treatment with pyridostatin slows replication fork progression, suggesting that the stabilized G4s form persistent secondary structures that hinder replication. embopress.org Furthermore, these stabilized G4s can lead to R-loop-replisome collisions, where the replication fork encounters a stable RNA:DNA hybrid, further exacerbating replication stress and contributing to genomic instability. nih.gov This stalling is an active process that can involve the reversal of the replication fork. uzh.ch

In response to the DSBs induced by this compound, cells activate DNA repair pathways. Notably, in cells deficient in the homologous recombination (HR) repair pathway, such as those lacking functional BRCA1 or BRCA2 proteins, the cell relies on alternative repair mechanisms. nih.gov Studies have demonstrated that the DNA lesions inflicted by this compound can be repaired by the Canonical Non-Homologous End Joining (C-NHEJ) pathway in the absence of BRCA1/2. embopress.orgnih.govnih.gov This process involves the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a core component of C-NHEJ, which is activated by pyridostatin treatment. bio-techne.comrndsystems.com

| Research Finding | Cell Context | Implication | Reference(s) |

| Pyridostatin-induced DSBs are repaired by C-NHEJ. | BRCA1/2-deficient tumor cells | Highlights a key survival pathway in HR-deficient cells. | embopress.orgnih.govnih.gov |

| Pyridostatin activates DNA-PKcs. | General | Confirms the involvement of the C-NHEJ pathway. | bio-techne.comrndsystems.com |

The genomic instability caused by this compound, including the formation of DSBs and chromosome mis-segregation during mitosis, can lead to the formation of micronuclei. nih.gov These are small, extranuclear bodies that contain fragments of chromosomes. Research has shown that pyridostatin-induced DNA damage leads to the formation of micronuclei that are recognized by the cytosolic DNA sensor, cyclic GMP–AMP synthase (cGAS). nih.govoup.com The binding of cGAS to the DNA within these micronuclei activates the cGAS/STING pathway, which in turn triggers a downstream innate immune response. nih.govoup.com A time-dependent increase in cGAS-associated micronuclei has been observed in BRCA2-deficient cells following treatment with pyridostatin. nih.gov

| Observation | Cellular Consequence | Research Model | Reference(s) |

| Time-dependent increase in cGAS-associated micronuclei. | Activation of innate immune responses via the cGAS/STING pathway. | BRCA2-deficient cells | nih.gov |

| Micronuclei formation triggered in an R-loop-dependent manner. | Source of cytoplasmic DNA recognized by cGAS. | Human osteosarcoma U2OS cells | oup.com |

The DNA damage induced by this compound is not randomly distributed throughout the genome. Studies have revealed that this compound causes recurrent DNA breaks and chromosomal rearrangements specifically at repetitive DNA sequences, such as those found in pericentromeric regions. sciety.orgbiorxiv.orgbiorxiv.org Treatment of both mouse primary B cells and human B cell lymphoma cell lines with pyridostatin resulted in extensive DNA damage at pericentromeric major satellite repeats and ribosomal DNA arrays. sciety.orgresearchgate.net This suggests that these guanine-rich repetitive regions are particularly susceptible to the formation and stabilization of G-quadruplex structures, making them hotspots for pyridostatin-induced genomic instability. sciety.orgbiorxiv.org

Cell Cycle Perturbations

The induction of widespread DNA damage by this compound inevitably leads to significant disruptions in the normal progression of the cell cycle. bio-techne.comrndsystems.comaxonmedchem.com Cells possess intricate checkpoint mechanisms that halt the cell cycle to allow time for DNA repair before proceeding to the next phase. medchemexpress.com Treatment with pyridostatin activates these checkpoints, leading to cell cycle arrest. researchgate.net Numerous studies across a wide range of cancer cell lines have consistently shown that cells treated with pyridostatin predominantly accumulate in the G2 phase of the cell cycle. medchemexpress.comclinisciences.comresearchgate.net This G2 arrest prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genomic errors. researchgate.net

| Cell Line Type | Observed Effect | Phase of Arrest | Reference(s) |

| Various cancer cell lines | Cell cycle arrest | Predominantly G2 phase | medchemexpress.comclinisciences.comresearchgate.net |

| SV40-transformed human MRC5 fibroblasts | Decreased proliferation, cell cycle arrest | G2 phase | researchgate.net |

Table of Compounds

Gene Expression Modulation

A significant finding in neuronal research models is the ability of this compound to downregulate the transcription of the Brca1 gene. nih.govnih.govresearchgate.net BRCA1 is a critical protein involved in the repair of DNA double-strand breaks (DSBs). nih.govnih.gov In cultured primary neurons, Pyridostatin treatment leads to a reduction in BRCA1 protein levels at the transcriptional level. clinisciences.comlifetechindia.commedchemexpress.commedchemexpress.com This effect is attributed to Pyridostatin's mechanism of binding to and stabilizing G-quadruplex structures located within the Brca1 gene promoter. nih.govresearchgate.net The stabilization of these G4-DNA complexes is thought to stall DNA polymerase during the transcription process, thereby downregulating the expression of the Brca1 gene. nih.gov This downregulation of a key DNA repair protein contributes to the accumulation of DNA damage observed in neurons treated with the compound. nih.govresearchgate.net

This compound has been shown to modulate the expression of several oncogenes by targeting G-quadruplex structures within their sequences. nih.govnih.gov A notable target is the proto-oncogene SRC. lifetechindia.commedchemexpress.eurndsystems.com In human breast cancer cells, Pyridostatin treatment reduced SRC protein levels and, consequently, SRC-dependent cellular motility. clinisciences.comlifetechindia.commedchemexpress.commedchemexpress.eu

More recently, research has highlighted the impact of Pyridostatin on the expression of Synaptotagmin 7 (SYT7), a gene found to be highly expressed in various tumors. acs.org Studies demonstrated that treating cells with Pyridostatin resulted in a gradual decrease in both the mRNA and protein levels of SYT7. acs.org This downregulation is achieved through the stabilization of a G-quadruplex structure identified in the SYT7 gene. acs.org

| Oncogene | Cell Line | Effect of this compound | Reference(s) |

| SRC | Human breast cancer cells | Reduced SRC protein levels and cellular motility | clinisciences.comlifetechindia.commedchemexpress.commedchemexpress.eu |

| SYT7 | 786-0 cells, ACHN cells | Downregulated mRNA and protein expression | acs.org |

| c-MYC | Human cells | Implicated in transcriptional regulation via G4 stabilization | pnas.org |

To understand the broader impact of this compound on cellular function, global transcriptomic and proteomic analyses have been conducted. A quantitative mass spectrometry-based proteomics study in HeLa cells treated with Pyridostatin identified a total of 4,316 proteins. nih.gov Of these, the expression levels of 674 proteins were significantly altered, with the study highlighting 22 downregulated proteins and 16 upregulated proteins. nih.govresearchgate.net Interestingly, the genes for both up- and down-regulated proteins were found to contain numerous potential G-quadruplex sequences, suggesting a complex regulatory role for Pyridostatin beyond simple G4 stabilization-induced transcriptional repression. nih.gov

Transcriptomic profiling using techniques like G4-Seq, which combines polymerase stop assays with next-generation sequencing, has been used to create genome-wide maps of G-quadruplex structures stabilized by Pyridostatin in human cells. nih.govmdpi.com These studies help to identify the genes directly targeted by the compound. For instance, analysis of Pyridostatin-treated primary human B lymphocytes did not show an enrichment of G-quadruplex regions in the promoters of either up- or down-regulated gene sets, suggesting that RNA G-quadruplex binding may also play a role in gene expression regulation. nih.gov Furthermore, RNA-sequencing has been employed to study how the cellular context, such as the presence or absence of proteins like ARID1A, influences the transcriptional response to Pyridostatin. biorxiv.org

Cellular Fate and Phenotypic Responses

The cellular response to this compound treatment can vary significantly depending on the cell type and experimental conditions, leading to distinct cellular fates. In cultured primary neurons, exposure to Pyridostatin induces neurotoxic effects, including neurite retraction, synaptic loss, and ultimately, dose-dependent neuronal death. clinisciences.commedchemexpress.comnih.govresearchgate.net This neurodegenerative phenotype is linked to the compound's ability to promote DNA double-strand breaks and downregulate the DNA repair gene Brca1. nih.govnih.govresearchgate.net

In cancer cell lines, a different set of responses is often observed. Long-term treatment with Pyridostatin analogues can induce a state of cellular senescence, which is a form of permanent growth arrest. nih.gov This senescence is associated with telomere dysfunction. nih.gov The cellular fate can also be influenced by the genetic background of the cells. For example, in cells expressing the tumor suppressor protein ARID1A, Pyridostatin-induced DNA damage leads to a transient arrest of the cell cycle. biorxiv.org However, in cells deficient in ARID1A, the same treatment results in DNA damage-induced apoptosis, or programmed cell death. biorxiv.org

Induction of Cellular Senescence

Research has demonstrated that pyridostatin and its analogues can induce a state of cellular senescence, a form of long-term growth arrest, in human cancer cells. nih.govnih.govresearchgate.net This process is closely linked to telomere dysfunction. nih.govnih.gov Telomeres, the protective caps (B75204) at the ends of chromosomes, contain G-rich sequences that can form G-quadruplexes. apexbt.com By stabilizing these G4 structures, pyridostatin can interfere with telomere maintenance, leading to their progressive shortening and degradation of the G-overhang. oup.comnih.gov

This disruption of telomere integrity triggers a DNA damage response, activating cell cycle checkpoints and resulting in growth arrest and the induction of an accelerated senescence phenotype. nih.govaxonmedchem.com This mechanism is considered a key contributor to the long-term growth-inhibitory effects of the compound. nih.govnih.gov Studies have noted that long-term treatment with pyridostatin analogues leads to growth arrest accompanied by senescence, suggesting a mechanism distinct from agents that cause widespread, non-specific DNA damage. nih.govresearchgate.net Furthermore, research indicates that gene networks regulating cellular senescence are affected by pyridostatin. nih.govfrontiersin.org

Growth Inhibition in Various Cell Line Models

This compound has been shown to inhibit the growth of a wide range of human cancer cell lines. medchemexpress.commedchemexpress.com This anti-proliferative activity is a direct consequence of its mechanism of action: the stabilization of G-quadruplexes, which leads to replication- and transcription-dependent DNA damage and subsequent cell cycle arrest, predominantly in the G2 phase. medchemexpress.comlifetechindia.comallgenbio.compnas.org

Studies have reported significant growth inhibition in various cancer cell lines. For instance, treatment with pyridostatin has been shown to be effective against fibrosarcoma (HT1080), cervical adenocarcinoma (HeLa), and osteosarcoma (U2OS) cell lines. apexbt.com It also demonstrates high specific activity against tumors deficient in the BRCA1 or BRCA2 genes, including patient-derived xenograft tumors that have developed resistance to PARP inhibitors. nih.govembopress.org The compound has been shown to reduce levels of the SRC proto-oncogene protein and inhibit SRC-dependent cellular motility in human breast cancer cells. medchemexpress.commedchemexpress.com In HeLa cells, proteomic analysis revealed that pyridostatin treatment downregulated 22 proteins and upregulated 16, affecting pathways related to cell cycle regulation. nih.govoup.comresearchgate.net

| Cell Line | Cancer Type | Reported IC50 Value (μM) | Exposure Time | Reference |

|---|---|---|---|---|

| HeLa | Cervical Adenocarcinoma | 0.89 - 10 | 72 hours | apexbt.com |

| U2OS | Osteosarcoma | 0.89 - 10 | 72 hours | apexbt.com |

| HT1080 | Fibrosarcoma | 0.89 - 10 | 72 hours | apexbt.com |

| BRCA1/2-deficient cells | Various (e.g., Breast, Ovarian) | High Specific Activity | Not Applicable | nih.govembopress.org |

Differential Responses in Normal Versus Transformed Cell Lines

A noteworthy characteristic of pyridostatin and its analogues is their selective cytotoxicity toward cancer cells compared to normal, non-cancerous cells. nih.govnih.govrsc.org Research has highlighted this differential response, which is a crucial aspect of its potential as a targeted therapeutic agent. apexbt.com

A key study demonstrated that pyridostatin exhibited an 18.5-fold greater selectivity for the HT1080 fibrosarcoma cell line over the normal human lung fibroblast cell line, WI-38. apexbt.com This selectivity suggests that the mechanisms targeted by pyridostatin are either more prevalent or more critical in cancer cells. The enhanced reliance of cancer cells on processes involving G-quadruplexes, such as telomere maintenance and the expression of certain oncogenes, may contribute to this differential sensitivity. apexbt.comnih.gov The ability to induce growth arrest in cancer cells with detectable selectivity over normal cells underscores the therapeutic potential of targeting G-quadruplex structures. nih.govnih.govresearchgate.net

Neuronal Responses: DNA Damage, Synaptic Loss, and Neurite Retraction

In contrast to its effects on cancer cells, studies in neuronal research models have revealed neurotoxic effects associated with this compound. nih.govaging-us.com Treatment of primary cortical neurons with pyridostatin has been shown to induce a cascade of detrimental events, including DNA damage, synaptic loss, and the retraction of neurites, ultimately leading to dose-dependent neuronal death. medchemexpress.comnih.govclinisciences.comchemicalbook.com

The primary mechanism of neurotoxicity involves the stabilization of G-quadruplex DNA complexes, which promotes the formation of DNA double-strand breaks (DSBs) in cultured neurons. nih.govnih.govresearchgate.net This DNA damage is a significant stressor for these post-mitotic cells. nih.gov Furthermore, pyridostatin treatment downregulates the transcription of the Brca1 gene, which is critical for the repair of DSBs. lifetechindia.comnih.govresearchgate.net This reduction in the cell's ability to repair DNA damage likely exacerbates the neurotoxic effects. nih.gov

Morphologically, neurons exposed to pyridostatin exhibit retraction of their neurites and a reduction in the density of synapses before cell death occurs. nih.govresearchgate.net This mimics neurodegenerative processes observed in other contexts. nih.govresearchgate.net A genome-wide analysis in primary neurons treated with pyridostatin identified 901 differentially expressed genes, including networks that regulate p53 signaling and cellular senescence. nih.gov

| Observed Effect | Cellular/Molecular Detail | Research Model | Reference |

|---|---|---|---|

| DNA Damage | Induction of DNA double-strand breaks (DSBs). | Primary Cortical Neurons | nih.govnih.govresearchgate.net |

| Gene Expression Changes | Downregulation of BRCA1 transcription. | Primary Cortical Neurons | medchemexpress.comlifetechindia.comnih.gov |

| Synaptic Loss | Reduced density of synapses. | Primary Cortical Neurons | nih.govresearchgate.net |

| Neurite Retraction | Shortening and withdrawal of neuronal processes. | Primary Cortical Neurons | medchemexpress.comnih.govchemicalbook.com |

| Neuronal Death | Dose-dependent increase in neuronal death. | Primary Cortical Neurons | allgenbio.comnih.govclinisciences.com |

Preclinical Research Applications and Efficacy in Model Systems

In Vitro Cancer Model Studies

In vitro studies have been instrumental in characterizing the cytotoxic profile and selectivity of Pyridostatin (B1662821) hydrochloride against various cancer cell lines.

Pyridostatin hydrochloride has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. Studies have quantified its cytotoxicity, typically reported as half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of the drug required to inhibit the growth of 50% of the cell population. In investigations involving short-term (72-hour) exposure, Pyridostatin exhibited IC₅₀ values in the high nanomolar to low micromolar range. researchgate.net

Notably, the compound has shown a degree of selectivity for cancer cells over non-cancerous cells. For instance, in one study, Pyridostatin displayed an 18.5-fold higher selectivity for the fibrosarcoma cell line HT1080 compared to the normal human lung fibroblast cell line WI-38. researchgate.net This selective action suggests a potential therapeutic window, a critical aspect for further development. The cytotoxic effects are linked to the induction of DNA damage and cell cycle arrest, primarily in the G2 phase. youtube.com

A key finding in the preclinical assessment of Pyridostatin is its pronounced and selective toxicity against cancer cells with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes. embopress.orgresearchgate.net These genes are crucial for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks. researchgate.net

In cells lacking functional BRCA1 or BRCA2, the HR repair pathway is compromised. embopress.org Pyridostatin stabilizes G-quadruplex structures in the DNA, which disrupts DNA replication and leads to the formation of DNA double-strand breaks. embopress.orgresearchgate.net While healthy cells can repair this damage using the HR pathway, BRCA-deficient cells cannot, making the lesions induced by Pyridostatin specifically lethal to these cancer cells. embopress.org This mechanism is a classic example of synthetic lethality, where a deficiency in two genes or pathways simultaneously leads to cell death, while a deficiency in only one does not. Research has confirmed that Pyridostatin is specifically toxic to BRCA1/2-deficient cells in vitro, establishing a strong rationale for its use in targeting these hard-to-treat cancers. embopress.orgresearchgate.netnih.gov

Three-dimensional (3D) in vitro models, such as tumor spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models are increasingly used to assess the efficacy and penetration of anticancer drugs. To date, publicly available research specifically detailing the evaluation of this compound in 3D in vitro cancer models is limited. While the compound's activity is well-documented in 2D and in vivo settings, its performance in these more complex 3D systems remains an area for future investigation.

In Vivo Animal Model Investigations

Following promising in vitro results, the antitumor activity of this compound has been evaluated in animal models, providing crucial data on its efficacy in a more complex biological system.

Pyridostatin has demonstrated significant and selective antitumor activity in vivo in xenograft models derived from cancer cell lines. nih.gov Studies have utilized mice bearing tumors from isogenic cell lines—genetically identical cells except for the presence or absence of a specific gene. In xenograft models established from BRCA2-deficient human colorectal carcinoma cells (DLD1 and HCT116), Pyridostatin showed selective toxicity and inhibited tumor growth specifically in the BRCA2-deficient tumors compared to their BRCA2-proficient counterparts. nih.gov This in vivo activity corroborates the synthetic lethal interaction observed in vitro, confirming that the BRCA2 deficiency sensitizes tumors to Pyridostatin treatment in a living organism. nih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes. Pyridostatin has shown remarkable efficacy in these advanced preclinical models. nih.gov

Crucially, Pyridostatin exhibits significant antitumor activity in BRCA1/2-deficient PDX models, including those that have developed resistance to PARP inhibitors (PARPi), a standard-of-care targeted therapy for these cancers. embopress.orgnih.gov This finding is of high clinical relevance, as acquired resistance to PARP inhibitors is a major challenge in treating BRCA-mutated cancers. The ability of Pyridostatin to inhibit the growth of PARPi-resistant tumors suggests it has a distinct mechanism of action that can overcome common resistance pathways. nih.govnih.gov These results position Pyridostatin as a promising candidate for further therapeutic development, potentially offering a new treatment option for patients with BRCA1/2-mutated tumors, including those who have relapsed on PARP inhibitor therapy. nih.gov

Responses in Models of PARP Inhibitor Resistance

This compound has demonstrated significant efficacy in preclinical models of cancers that have developed resistance to PARP inhibitors (PARPi). Research shows that pyridostatin is effective against BRCA1/2-deficient tumors, including patient-derived xenograft tumors that have acquired resistance to PARPi. nih.govnih.govembopress.orgresearchgate.net The compound's mechanism of action allows it to target vulnerabilities in these resistant cells. Specifically, Brca1-deleted mouse cells that became PARPi-resistant through the loss of the 53BP1 protein were successfully targeted by pyridostatin. nih.gov This suggests that pyridostatin operates through a mechanism distinct from PARP inhibitors, offering a promising therapeutic avenue for patients whose tumors no longer respond to PARPi treatment. nih.govnih.gov In these resistant models, pyridostatin induces DNA double-strand breaks and stalls replication forks, re-imposing a state of genomic instability that the cancer cells cannot overcome. nih.govnih.gov

Combination Research Strategies

The therapeutic potential of this compound is significantly enhanced when used in combination with other anti-cancer agents. Research has focused on synergistic interactions that exploit the DNA-damaging effects of pyridostatin and inhibit alternative repair pathways.

Synergistic Effects with DNA-PKcs Inhibitors (e.g., NU-7441)

A strong synergistic effect has been observed when pyridostatin is combined with inhibitors of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), such as NU-7441. nih.govnih.gov The underlying mechanism for this synergy lies in the cellular response to pyridostatin-induced DNA damage. In cells lacking BRCA1/2, the DNA double-strand breaks caused by pyridostatin are repaired by a pathway called canonical non-homologous end joining (C-NHEJ), for which DNA-PKcs is a critical component. nih.govnih.govembopress.org By inhibiting DNA-PKcs with NU-7441, this repair pathway is blocked. embopress.org This inhibition sustains the DNA damage inflicted by pyridostatin, preventing the cancer cells from recovering and leading to enhanced cell death. nih.govembopress.org This synergistic relationship has been demonstrated to be effective in eliminating BRCA1/2-deficient cells and tumors. nih.govresearchgate.net

Combination with Chemotherapeutic Agents (e.g., Paclitaxel)

Pyridostatin's anti-tumor activity is potentiated when used alongside conventional chemotherapeutic agents like paclitaxel. nih.govnih.govresearchgate.net Paclitaxel, a microtubule-stabilizing agent, disrupts mitosis in cancer cells. nih.gov The combination of pyridostatin, NU-7441, and paclitaxel has been proposed as a highly effective therapeutic strategy against cancers with BRCA mutations. nih.gov This triple combination can effectively suppress tumor growth and, in some cases, lead to the complete eradication of BRCA1- or BRCA2-deficient tumors in preclinical models. nih.gov

Interaction with Platinum Complexes (e.g., Transplatin)

Research has uncovered a novel interaction between pyridostatin and certain platinum-based compounds. In studies using HeLa cancer cells, pyridostatin was found to downregulate the SUB1 gene, which encodes the DNA lesion sensor protein PC4. researchgate.netresearchgate.netchemrxiv.org The downregulation of PC4 was shown to dramatically increase the cytotoxicity of a transplatinum complex, trans-[PtCl2(NH3)(thiazole)], to a level comparable to the widely used drug cisplatin. researchgate.netnih.gov The proposed mechanism is that PC4 is involved in repairing the DNA lesions created by the transplatinum complex; by reducing PC4 levels, pyridostatin hinders the cell's ability to repair this damage, thus increasing the platinum agent's effectiveness. researchgate.netresearchgate.netnih.gov This finding suggests a potential strategy for designing new platinum-based anticancer drugs that incorporate pyridostatin to overcome resistance mechanisms. researchgate.netnih.gov

Preclinical Combination Therapy Findings

| Combination Agent | Model System | Key Findings |

| NU-7441 | BRCA1/2-deficient cells and tumors | Acts synergistically by inhibiting the C-NHEJ repair of pyridostatin-induced DNA damage. nih.govnih.govembopress.org |

| Paclitaxel | BRCA1/2-deficient tumors | Potentiates the in vivo toxicity and anti-tumor activity of pyridostatin. nih.govnih.govresearchgate.net |

| Transplatin Complex | HeLa cancer cells | Increases cytotoxicity of the platinum complex by downregulating the DNA repair cofactor PC4. researchgate.netresearchgate.netnih.gov |

Exploration in Neurodegenerative Disease Research Models

Beyond oncology, the biological activity of pyridostatin has been explored in the context of neurodegenerative disease research. In cultured primary neurons, pyridostatin has been shown to induce significant cellular stress. medchemexpress.com It causes dose-dependent neuronal death, accompanied by neurite retraction and synaptic loss. medchemexpress.com Mechanistically, pyridostatin induces DNA double-strand breaks in these non-dividing cells. medchemexpress.com Furthermore, it was found to downregulate the expression of the BRCA1 protein at a transcriptional level. medchemexpress.com Given that BRCA1 plays a crucial role in maintaining genomic integrity and repairing DNA in neurons, its downregulation by pyridostatin points to a potential mechanism of neurotoxicity that could be relevant for studying the molecular processes underlying neurodegeneration. medchemexpress.com

Pyridostatin Effects in Neuronal Models

| Model System | Observed Effects | Molecular Mechanism |

| Cultured Primary Neurons | Neurite retraction, synaptic loss, dose-dependent neuronal death. medchemexpress.com | Induces DNA double-strand breaks; downregulates BRCA1 protein at the transcriptional level. medchemexpress.com |

Table of Compounds

Novel Antiviral Research Applications

Recent in vitro research has highlighted a novel potential application for this compound in antiviral strategies by interfering with viral replication. mdpi.comnih.gov The mechanism of action appears to be distinct from traditional antiviral drugs that target viral enzymes or cellular components essential for replication. Instead, pyridostatin has been shown to physically entrap viruses, thereby preventing them from infecting cells and replicating. mdpi.com

In a study investigating its effects on rhinoviruses, a common cause of the cold, pyridostatin was found to decrease their infectivity by approximately 70% in tissue culture. mdpi.comnih.gov This inhibition of infectivity is attributed to the entrapment of viral particles within fibrillary structures formed by pyridostatin, which hinders their ability to bind to and enter host cells. mdpi.comnih.gov This novel mechanism of virus inhibition suggests a potential new avenue for the development of broad-spectrum antiviral agents. mdpi.comnih.gov

A fascinating characteristic of this compound is its ability to self-assemble into fibrillary structures in certain buffer conditions, such as Tris buffer, in a concentration-dependent manner. mdpi.comnih.govnih.gov These fibrillary networks bear some resemblance to neutrophil extracellular traps (ETs), which are part of the innate immune system's defense mechanism to capture pathogens. mdpi.comnih.govnih.gov

The presence of common cold viruses has been observed to promote the formation of these pyridostatin-based fibrillary networks. mdpi.comnih.gov The viruses become ensnared within this network, effectively trapping them and preventing their interaction with host cells. mdpi.comnih.gov This physical sequestration of viral particles is the basis for the observed reduction in infectivity. mdpi.com While this mechanism is promising, further research is needed to determine if this viral trapping can be translated into a therapeutic antiviral strategy. mdpi.comnih.gov

The following table summarizes the in vitro antiviral properties of Pyridostatin.

| Property | Observation | Proposed Mechanism | Reference |

| Antiviral Activity | ~70% reduction in rhinovirus infectivity in tissue culture. | Interference with viral binding and entry into host cells. | mdpi.comnih.gov |

| Fibril Formation | Forms fibrillary structures in Tris buffer. | Self-assembly of pyridostatin molecules. | mdpi.comnih.gov |

| Virus Entrapment | Common cold viruses become entrapped in the fibrillary network. | Physical sequestration of viral particles. | mdpi.comnih.govnih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Pyridostatin (B1662821) Hydrochloride Scaffold Analysis

The foundational structure of Pyridostatin is critical to its function. Analysis of its core scaffold reveals key architectural features that are indispensable for its interaction with G-quadruplex DNA structures.

The N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide Scaffold

Pyridostatin and its analogs are built upon a characteristic N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. nih.govresearchgate.net This central framework provides the necessary rigidity and spatial orientation for the molecule to effectively recognize and bind to G-quadruplex structures. nih.gov The design rationale behind this specific scaffold was to create a molecule with features that distinguish it from other G-quadruplex interacting compounds, leading to high selectivity for these non-canonical DNA structures over duplex DNA. nih.govresearchgate.net The synthesis of numerous structural variants based on this scaffold has been a key strategy to explore their anticancer potential and to elucidate detailed structure-activity relationships. nih.govresearchgate.net This core structure has proven to be a promising starting point for developing compounds with tunable biological activities. nih.gov

Importance of Aromatic Rings and Flexible Amide Bonds for G-Quadruplex Interaction

The interaction between Pyridostatin and G-quadruplexes is a synergistic interplay between rigid and flexible structural elements. bohrium.comnih.govacs.org The scaffold contains multiple rigid aromatic rings that are crucial for binding. bohrium.comacs.orgresearchgate.net These planar surfaces interact with the G-tetrads—the hallmark of G-quadruplex structures—through π-π stacking interactions. bohrium.comresearchgate.netevitachem.com This stacking allows the ligand to adaptively match the G-tetrad planes, which is a key factor in its specific recognition of G4 structures. bohrium.comnih.govresearchgate.net

Connecting these rigid aromatic units are flexible amide bonds. bohrium.comresearchgate.netevitachem.com This flexibility is not a passive feature; it allows the quinolinyl rings to adopt an optimal conformation for stacking onto the G-tetrads. bohrium.comresearchgate.net Furthermore, the amide linkers actively participate in the binding. The N-H groups of the amide bonds can form hydrogen bonds with the O6 atoms of guanines within the G-tetrad, further enhancing the affinity and stability of the complex. bohrium.comnih.govacs.orgresearchgate.net This combination of rigid aromatic surfaces for stacking and flexible linkers for adaptive positioning and hydrogen bonding is fundamental to the high selectivity and affinity of Pyridostatin for G-quadruplexes. bohrium.comnih.govresearchgate.net

Systematic Structural Modifications and Their Biological Implications

Building upon the core scaffold, SAR studies have extensively explored how modifying the side chains alters the biophysical and biological properties of Pyridostatin analogs. These systematic changes have provided a deeper understanding of the requirements for G4 stabilization and cellular activity.

Variation of Side Chain Lengths and Chemical Functionalities

The side chains attached to the quinoline moieties of the Pyridostatin scaffold play a crucial role in modulating its G-quadruplex stabilization potential. nih.gov Studies involving the variation of these side chains have shown that even subtle changes can significantly impact biological activity. nih.gov For instance, modifications in the length of the aliphatic amine side chains have been shown to affect G4 stabilization, with a chain length of three carbons generally conferring higher stabilization than a two-carbon chain. nih.gov

Impact of Cationic, Neutral, and Glycosidic Side-Chains on Activity

To further probe the SAR, a variety of side chains with different physicochemical properties have been introduced, including cationic, neutral, and glycosidic groups. nih.govresearchgate.net This systematic alteration has provided insights into how charge and hydrogen bonding potential influence G4 interaction and cellular effects.

The introduction of cationic side chains, often containing amine groups, is a common strategy. The positive charge facilitates electrostatic interactions with the anionic phosphate (B84403) backbone of the G-quadruplex, enhancing binding affinity. nih.govresearchgate.net Further studies on related scaffolds have shown that creating a permanent positive charge, for instance through the methylation of the quinoline nitrogen, significantly increases the compounds' ability to selectively stabilize G4 structures compared to duplex DNA. mdpi.comnih.gov

Conversely, analogs with neutral or even glycosidic side-chains have been synthesized to explore other types of interactions. nih.govresearchgate.net While cationic charges are beneficial, they are not strictly essential, as potent activity can be retained in compounds with different side chains. For example, analogs featuring chlorine or sugar moieties have been found to induce significant long-term growth inhibition in cancer cells. researchgate.net The diverse nature of these effective side chains suggests that multiple factors, including solubility and the capacity for hydrogen bonding, contribute to the biological activity of these compounds. nih.gov The differential effects observed between analogs with various side chains underscore the possibility of fine-tuning the biological activity by modifying these peripheral groups. nih.gov

| Side-Chain Modification | Observed Effect on G4 Stabilization/Biological Activity | Primary Interaction Type |

| Cationic (e.g., Aliphatic Amines) | Enhanced G4 affinity and stabilization. bohrium.comnih.govacs.orgresearchgate.net | Electrostatic interactions and Hydrogen Bonding with phosphate backbone. bohrium.comnih.govacs.orgresearchgate.net |

| Methylated Quinolinium (Permanent Cationic Charge) | Increased ability to selectively stabilize G4s over duplex DNA. mdpi.comnih.gov | Enhanced Electrostatic Interactions. |

| Neutral (e.g., Methoxy-substitutions) | G-quadruplex stabilization potential was almost eliminated. nih.gov | N/A (loss of key interactions). |

| Glycosidic (Sugar moieties) | Induced significant long-term growth inhibition. researchgate.net | Hydrogen Bonding. |

Role of Electronic Density and Hydrogen Bonding Networks

The electronic properties of the Pyridostatin scaffold and the hydrogen bonding networks it forms are critical determinants of its binding affinity and selectivity. The electron-dense aromatic surface of the core scaffold is favorable for the π-π stacking interactions with the guanine tetrads. researchgate.net This electronic complementarity is a key aspect of the initial recognition and binding process.

Influence of Methylation on G-Quadruplex Stabilization

The systematic investigation into the influence of methylating the pyridostatin scaffold on G-quadruplex stabilization is an area with limited specific research data in publicly available literature. While the synthesis of various pyridostatin analogues has involved the modification of side chains with different chemical functionalities, a focused study detailing the effects of direct methylation on the core aromatic structure—and its subsequent impact on G4 binding affinity and stabilization—is not extensively documented in the provided research.

Specificity and Selectivity Enhancement

A significant focus of pyridostatin analog design has been to improve its specificity and selectivity for particular G-quadruplex structures. Given that G4s can form in both DNA and RNA and exhibit considerable structural polymorphism, achieving selective recognition is a key challenge. Researchers have approached this by designing derivatives with altered G4 preferences and by developing conjugates for targeted recognition.

While pyridostatin is a competent binder of both DNA and RNA G-quadruplexes, the design of derivatives with a preference for one over the other has been a key objective. A notable success in this area is the development of carboxypyridostatin (cPDS) . This derivative was identified through a template-directed "in situ" click chemistry approach and exhibits a high degree of molecular specificity for RNA G-quadruplexes, such as the telomeric repeat-containing RNA (TERRA), over their DNA counterparts.

Molecular dynamics and docking simulations have been employed to understand the basis for this selectivity. These computational studies suggest that the conformational properties of cPDS, coupled with significant contributions from solvation, are crucial for its preferential binding to RNA G4s. This work underscores the potential for rational design to create new pyridostatin analogs with finely tuned selectivity for different types of G-quadruplexes, which is essential for dissecting their distinct biological roles.

To enhance the specificity of G-quadruplex targeting within the vast landscape of the genome, researchers have developed conjugates that combine the G4-binding properties of pyridostatin with molecules that recognize specific DNA sequences. A prime example is the creation of polyamide-pyridostatin (PA-PDS) conjugates. These molecules are designed to simultaneously bind to a G-quadruplex and its adjacent duplex DNA sequence, thereby increasing both affinity and specificity for the target site.

This dual-binding strategy has been shown to be highly effective. In one study, a PA-PDS conjugate targeting the human telomere interface demonstrated a significantly lower dissociation constant (Kd) compared to either pyridostatin or the polyamide (PA) alone. This indicates a much stronger and more stable interaction with the target sequence.

| Compound | Dissociation Constant (Kd) |

|---|---|

| Polyamide-Pyridostatin (PA-PDS) Conjugate | 0.8 nM |

| Pyridostatin (PDS) | ~450 nM |

| Polyamide (PA) | ~35 nM |

The enhanced binding affinity of the PA-PDS conjugate also translated to greater functional activity, as it was more efficient at stalling DNA polymerase replication compared to the individual components. nih.gov The modular nature of polyamides, which can be programmed to recognize specific DNA sequences, suggests that this approach could be a powerful tool for targeting a wide range of G-quadruplexes in promoter regions and other genomic loci with high specificity. researchgate.net

Rational Design Principles for Future Pyridostatin Hydrochloride Analogs in Research

The extensive body of research on pyridostatin and its derivatives has led to the formulation of several key principles for the rational design of future analogs with improved properties. These principles are grounded in the structural understanding of how pyridostatin interacts with G-quadruplexes and aim to guide the development of next-generation G4-targeting molecules.

Key design principles include:

Maintaining a Flat but Flexible Conformation: The ability of the pyridostatin scaffold to adopt a planar conformation is crucial for effective π-π stacking with the G-tetrads of the G-quadruplex. medchemexpress.com However, a degree of flexibility, afforded by the amide linkers, allows the molecule to adapt to the dynamic and polymorphic nature of different G4 structures. nih.gov Future designs should aim to preserve this balance between rigidity and flexibility.

Optimizing Aromatic Surface for π-π Interactions: The electronic properties of the aromatic core of pyridostatin are critical for its binding affinity. The introduction of substituents that can modulate the electron density of the aromatic surface can be used to fine-tune the strength of the π-π stacking interactions with the G-quartets. medchemexpress.com

Exploiting Hydrogen Bonding with G-tetrads: Structural studies have revealed that the N-H groups of the amide linkers in pyridostatin can form hydrogen bonds with the O6 atoms of the guanines in the G-tetrad. This interaction provides an additional layer of affinity and specificity that is not present in all G4 ligands. nih.gov Future designs should seek to maintain or even enhance this hydrogen-bonding capability.

Dual-Targeting Conjugates for Increased Specificity: As demonstrated by the success of polyamide-pyridostatin conjugates, linking a G4-binding moiety to a sequence-specific duplex DNA binding agent is a highly effective strategy for improving target specificity within a genomic context. researchgate.net This approach can be expanded by exploring other DNA-binding motifs and targeting a wider range of G-quadruplex-containing genomic loci.

By adhering to these rational design principles, researchers can continue to develop novel this compound analogs with enhanced potency, selectivity, and tailored functionalities for use as sophisticated tools in chemical biology and potentially as therapeutic agents.

Methodological Approaches in Pyridostatin Hydrochloride Research

Biophysical Characterization Techniques

The interaction between Pyridostatin (B1662821) hydrochloride and G-quadruplex structures is a focal point of research, necessitating a suite of biophysical techniques to elucidate the thermodynamics, kinetics, and structural consequences of this binding. These methods provide a detailed understanding of the compound's mechanism of action at a molecular level.

FRET-Melting Assays for G-Quadruplex Stabilization

Förster Resonance Energy Transfer (FRET)-melting assays are a primary tool for evaluating the ability of ligands like Pyridostatin to stabilize G-quadruplex (G4) structures. This technique utilizes oligonucleotides dual-labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends. In the folded G4 conformation, the donor and quencher are in close proximity, leading to efficient FRET and low fluorescence. As the structure unfolds with increasing temperature, the distance between the fluorophores increases, resulting in a measurable increase in donor fluorescence. The melting temperature (Tm), or the temperature at which 50% of the G4 structures are unfolded, serves as a key indicator of stability.

The stabilizing effect of a ligand is quantified by the change in melting temperature (ΔTm) in its presence compared to its absence. Research has demonstrated that Pyridostatin and its analogues can significantly stabilize both telomeric and various genomic promoter G-quadruplexes. For instance, a FRET-melting assay using the human telomeric G-quadruplex-forming sequence (H-Telo) revealed that a large number of Pyridostatin analogues showed up to 35 K stabilization at a 1 μM concentration. nih.gov These experiments are often performed with a 200 nM oligonucleotide concentration in a potassium-containing buffer, such as 60 mM potassium cacodylate (pH 7.4), to promote G4 formation. nih.gov

Notably, these assays can also assess selectivity. By introducing a large excess of unlabeled double-stranded DNA (ds-DNA) as a competitor, researchers can determine if the ligand's stabilizing effect is specific to the G-quadruplex structure. Studies have shown that Pyridostatin exhibits high selectivity for G-quadruplexes over ds-DNA, with no detectable stabilization of the latter at similar concentrations. nih.govresearchgate.net

Table 1: FRET-Melting Assay Parameters for Pyridostatin Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Oligonucleotide Target | Human Telomeric (H-Telo) | nih.gov |

| Fluorophores | 5'-FAM (donor), 3'-TAMRA (quencher) | nih.gov |

| Oligonucleotide Conc. | 200 nM | nih.gov |

| Ligand Concentration | 1 µM | nih.gov |

| Buffer Conditions | 60 mM Potassium Cacodylate, pH 7.4 | nih.gov |

Circular Dichroism (CD) Spectroscopy for Structural Confirmation

Circular Dichroism (CD) spectroscopy is an indispensable technique for confirming the formation of G-quadruplex structures and observing conformational changes upon ligand binding. msstate.edu G-quadruplexes, being chiral molecules, exhibit characteristic CD signals depending on their topology (e.g., parallel, antiparallel, or hybrid). A typical parallel G-quadruplex structure, for instance, shows a positive peak around 260 nm and a negative peak around 240 nm. msstate.eduresearchgate.net

When Pyridostatin is introduced to a solution containing pre-formed G-quadruplexes, changes in the CD spectrum can indicate binding and potential structural shifts. For example, in studies with the c-MYC oncogene promoter G-quadruplex, the addition of Pyridostatin at a 1:1 mole ratio caused a slight attenuation of the CD signal. msstate.edu Further addition to a 2:1 mole ratio of Pyridostatin to DNA resulted in more significant attenuation, suggesting a binding stoichiometry of two Pyridostatin molecules per G-quadruplex. msstate.edu

Interestingly, CD spectroscopy has also revealed that Pyridostatin can influence the equilibrium between different G4 conformations. In some mutant G-quadruplex sequences, the addition of Pyridostatin promoted a shift from a Type I (likely parallel) to a Type II (antiparallel) conformation, indicated by the emergence of a peak around 290 nm and attenuation of the 260 nm peak. msstate.edu This demonstrates that beyond simple stabilization, Pyridostatin can actively modulate the structural landscape of G-quadruplexes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics and thermodynamics of biomolecular interactions in real-time. nih.govunipd.it While specific SPR kinetic data for Pyridostatin hydrochloride is not extensively detailed in the provided context, the methodology is widely applied to characterize G-quadruplex-ligand interactions. protocols.io In a typical SPR experiment, a G-quadruplex oligonucleotide is immobilized on a sensor chip surface. A solution containing the ligand (the analyte) is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, measured in resonance units (RU).

This method allows for the determination of key kinetic parameters:

Association rate constant (ka): The rate at which the ligand binds to the immobilized G-quadruplex.

Dissociation rate constant (kd): The rate at which the ligand dissociates from the G-quadruplex.

Equilibrium dissociation constant (KD): Calculated as kd/ka, this value reflects the affinity of the ligand for the target. A lower KD value indicates a higher binding affinity.

SPR provides detailed insights beyond simple affinity, revealing the dynamics of the binding and dissociation events, which are crucial for understanding the ligand's mechanism of action and residence time on its target. nih.gov

Single-Molecule Platforms (e.g., Laser Tweezers, Force Jump Approach)

Single-molecule techniques, such as laser tweezers, offer unprecedented insight into the mechanical and kinetic properties of G-quadruplex-ligand interactions, overcoming limitations of ensemble assays like solubility issues. nih.gov In this approach, a single DNA construct containing a telomeric G-quadruplex sequence is tethered between two beads, one held by a micropipette and the other by an optically trapped laser. By moving the micropipette, force can be applied to the DNA, and the unfolding of the G-quadruplex can be observed as a characteristic "rip" event.

Using a "force jump" method, researchers have studied the effect of Pyridostatin on G-quadruplex dynamics. nih.gov The G-quadruplex is first unfolded by applying high force. The force is then rapidly reduced to near zero to allow refolding in the presence of Pyridostatin for a specific time, after which the force is reapplied to measure unfolding. These experiments have shown that Pyridostatin actively promotes the folding of telomeric G-quadruplexes and increases their mechanical stability. nih.gov

This single-molecule platform enabled the direct determination of a dissociation constant (Kd) of 490 ± 80 nM for Pyridostatin binding to the human telomeric G-quadruplex. nih.govmedchemexpress.commedchemexpress.com This value, obtained through a Hess-like thermodynamic cycle, provides a precise measure of affinity at the single-molecule level. nih.gov

Molecular Dynamics and Docking Simulations for Interaction Modeling

Computational methods, including molecular dynamics (MD) and docking simulations, are vital for visualizing and understanding the binding mode of Pyridostatin with G-quadruplexes at an atomic level. nih.gov These simulations complement experimental data by providing a structural rationale for observed binding affinities and selectivities.

Docking studies predict the preferred binding orientation of Pyridostatin on the G-quadruplex structure. Subsequent MD simulations then model the dynamic behavior of the ligand-G4 complex over time, providing insights into its stability and the specific intermolecular interactions involved. nih.gov

Simulations have revealed that the rigid aromatic rings of Pyridostatin, linked by flexible amide bonds, can adaptively match the planar surface of the G-tetrads, enhancing π-π stacking interactions. bohrium.comacs.org Furthermore, the aliphatic amine side chains can adjust their conformation to interact with the phosphate (B84403) backbone of the G-quadruplex through hydrogen bonding and electrostatic interactions. bohrium.comacs.org The N-H groups of the amide bonds in Pyridostatin can also form crucial hydrogen bonds with the O6 atoms of guanine bases within the tetrad. bohrium.comacs.org These detailed interaction models are invaluable for the rational design of new, more potent, and selective G-quadruplex binders. nih.gov

Cellular and Molecular Biology Assays

To translate the biophysical findings into a biological context, a variety of cellular and molecular assays are employed. These experiments investigate the effects of Pyridostatin on cancer cell lines, probing its impact on cell viability, cell cycle progression, and DNA integrity.

Treatment of cancer cells with Pyridostatin has been shown to inhibit cell proliferation and promote growth arrest. medchemexpress.comresearchgate.net For example, exposure of various human cancer cell lines, including HeLa (adenocarcinoma), HT1080 (fibrosarcoma), and U2OS (osteosarcoma), to Pyridostatin resulted in growth inhibition at high nanomolar to low micromolar concentrations. nih.gov

A key cellular response to Pyridostatin is the induction of a DNA damage response (DDR). researchgate.net This is often observed through the phosphorylation of key DDR proteins. Western blot analyses have shown increased phosphorylation of histone H2AX (forming γH2AX), checkpoint kinase Chk1, and replication protein A (RPA) following treatment with Pyridostatin. researchgate.net The formation of γH2AX foci, visualized by immunofluorescence, provides further evidence of DNA double-strand breaks (DSBs). researchgate.netaging-us.comnih.gov

Flow cytometry analysis reveals that this DNA damage leads to cell cycle arrest, predominantly in the G2 phase. medchemexpress.commedchemexpress.comresearchgate.net This checkpoint-dependent arrest is a cellular mechanism to prevent the propagation of damaged DNA. researchgate.net